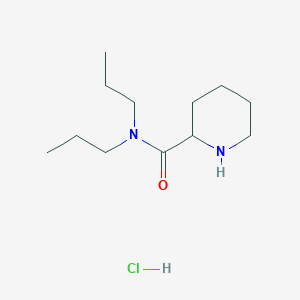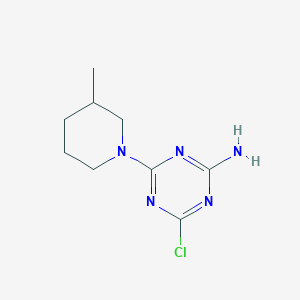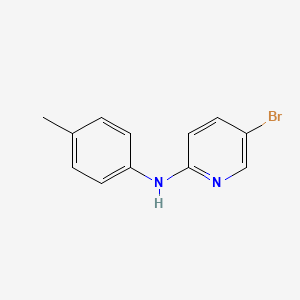
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes and what products are formed.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Efficient Synthesis of Novel Derivatives : A study by Ahmad et al. (2017) demonstrated the palladium-catalyzed Suzuki cross-coupling reaction to synthesize novel pyridine derivatives, including variants related to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine. These compounds showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition effects (Ahmad et al., 2017).
Biological Activities
- Antimicrobial Properties : Ranganatha et al. (2018) synthesized novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives and evaluated their antibacterial and antifungal activities. One of the compounds demonstrated significant antimicrobial activity against various pathogenic strains (Ranganatha et al., 2018).
- Inhibitory Study of Schiff Bases : Dueke-Eze et al. (2011) reported on Schiff bases derived from 2-aminopyridine and their in vitro screening against several bacterial strains. The compounds showed varying capacities to inhibit bacterial growth, with the inhibitory ability influenced by solvent and substituent groups (Dueke-Eze et al., 2011).
Chemical Reactions and Mechanisms
- Selective Amination Catalyzed by Palladium : A study by Ji et al. (2003) explored the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex, resulting in high yields and excellent chemoselectivity (Ji et al., 2003).
- Kinetics and Mechanism of Pyridinolysis : Castro et al. (1997) conducted a kinetic investigation of alkyl aryl thionocarbonates with substituted pyridines, providing insights into the reaction mechanism and the influence of the electrophilic center of the substrate (Castro et al., 1997).
Applications in Materials Science
- Potential Ligands for Metal Complex Wires : Hadda et al. (2007) synthesized polydentate ligands related to N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine. These ligands could have applications in creating metal complex wires, demonstrating the compound's potential in materials science (Hadda et al., 2007).
Crystallography and Structural Analysis
- X-Ray Crystallography Analysis : Doulah et al. (2014) performed an X-ray crystallography analysis to study the regioselective displacement reaction of ammonia with bromo-dichloropyrimidines, providing detailed structural information (Doulah et al., 2014).
Safety And Hazards
This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and environmental impact.
Direcciones Futuras
This would involve discussing potential areas for future research, such as new synthesis methods, applications, or investigations into the compound’s properties.
Please consult with a qualified professional or refer to specific scientific literature for more detailed and accurate information.
Propiedades
IUPAC Name |
5-bromo-N-(4-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-9-2-5-11(6-3-9)15-12-7-4-10(13)8-14-12/h2-8H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYHMLSUWVEHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-N-(4-methylphenyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



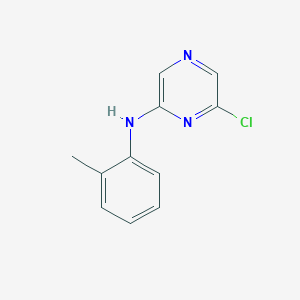
![Methyl 2-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424011.png)
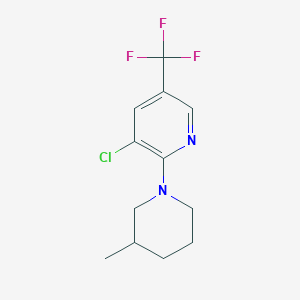
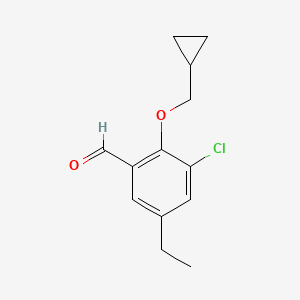
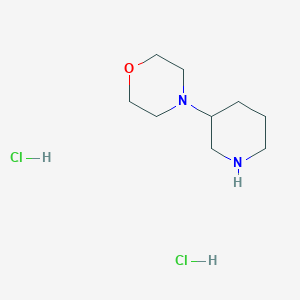
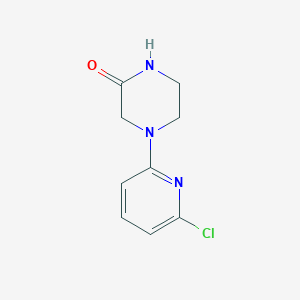
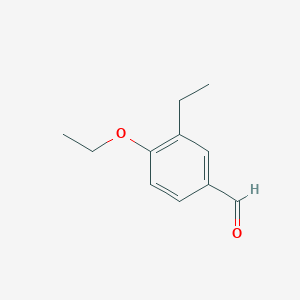
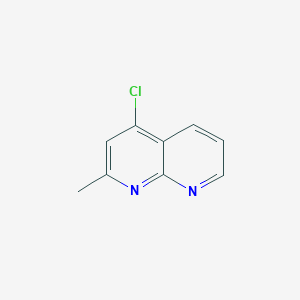
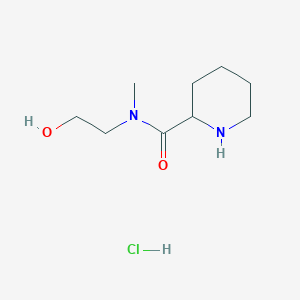
![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)
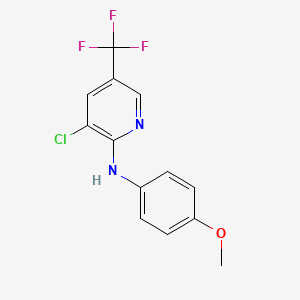
![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)
